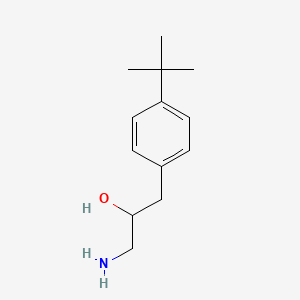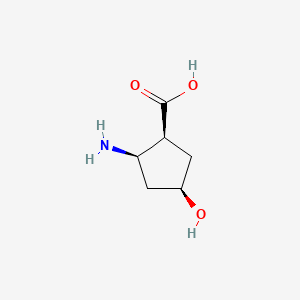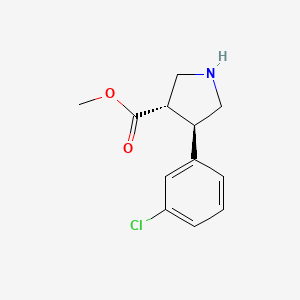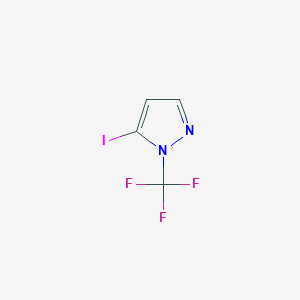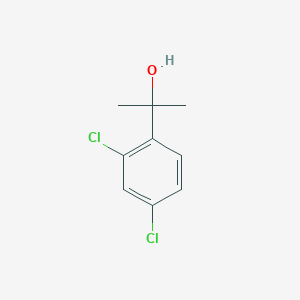
2-(2,4-Dichlorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of phenol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions, and a hydroxyl group is attached to the second carbon of the propan-2-ol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-(2,4-Dichlorophenyl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorobenzaldehyde with isopropanol in the presence of a catalyst such as sodium borohydride. The reaction proceeds through the reduction of the aldehyde group to form the corresponding alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 2-(2,4-Dichlorophenyl)propan-2-one
Reduction: 2-(2,4-Dichlorophenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-(2,4-Dichlorophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
2-(2,4-Dichlorophenyl)propan-2-ol can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)propan-2-amine: This compound has an amine group instead of a hydroxyl group, leading to different chemical and biological properties.
2-(2,4-Dichlorophenyl)propan-2-one: The ketone derivative has different reactivity and applications compared to the alcohol.
2-(2,4-Dichlorophenyl)propane: The fully reduced hydrocarbon has distinct physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer unique reactivity and applications.
特性
分子式 |
C9H10Cl2O |
|---|---|
分子量 |
205.08 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 |
InChIキー |
REFIOZLZKRPMMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=C(C=C(C=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


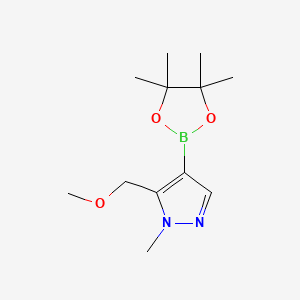
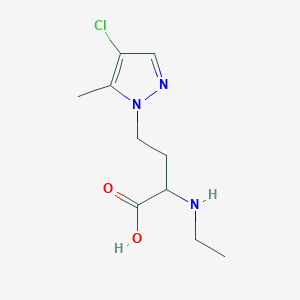

![(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B15325685.png)
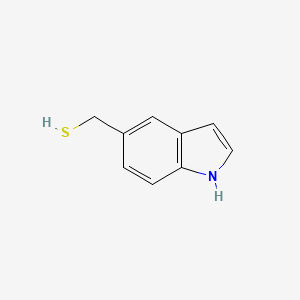
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)

![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)
